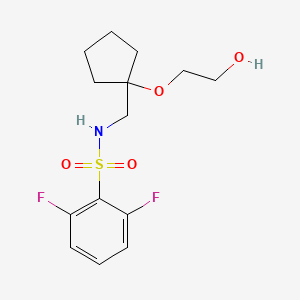

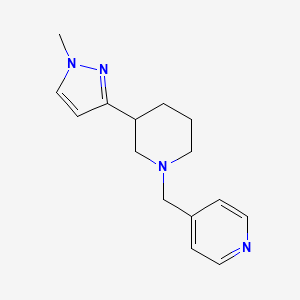

![molecular formula C18H20N4O3 B2541299 2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide CAS No. 364738-13-6](/img/structure/B2541299.png)

2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide" is a derivative of cyanoacetohydrazide, which is a versatile building block for synthesizing various heterocyclic compounds. The cyanoacetohydrazide derivatives have been explored for their potential biological activities, including antitumor and anti-HCV properties , and for the synthesis of novel heterocycles .

Synthesis Analysis

The synthesis of cyanoacetohydrazide derivatives typically involves the condensation of cyanoaceto-hydrazide with different aldehydes or ketones. For instance, the condensation of isatin with cyanoaceto-hydrazide in refluxing 1,4-dioxane leads to the formation of cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide . Similarly, other derivatives have been synthesized by reacting cyanoacetohydrazide with various reagents, resulting in a range of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of cyanoacetohydrazide derivatives is characterized by spectroscopic methods such as IR, 1H NMR, and mass spectrometry. These techniques provide insights into the functional groups present and the overall molecular framework. The presence of the cyano group and the hydrazone moiety are key structural features that facilitate further chemical transformations .

Chemical Reactions Analysis

Cyanoacetohydrazide derivatives undergo various chemical reactions to yield a diverse array of heterocyclic compounds. Electrophilic and nucleophilic reagents can react with these derivatives to form novel heterocycles and spirooxoindoles . Additionally, reactions with phenyl isothiocyanate, elemental sulfur, and other aldehydes have been employed to synthesize nitrogen heterocycles and other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetohydrazide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups like the cyano group affects the reactivity and stability of these compounds. The hydrazone linkage is another reactive site that can participate in various chemical reactions, leading to the formation of cyclic structures and contributing to the potential biological activity of these molecules .

科学的研究の応用

Synthesis and Antimicrobial Activity

2-Cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide has been a subject of interest in the synthesis of novel heterocyclic compounds with potential antimicrobial properties. Studies have demonstrated its utility as a precursor in synthesizing various heterocyclic derivatives, including hydrazide, benzochromenone, dihydropyridine, pyrrole, thiazole, and thiophene derivatives. These synthesized compounds are confirmed through elemental analysis, IR, NMR, and mass spectral data and evaluated for their antimicrobial activities. The research highlights the compound's versatility in creating new molecules with potential applications in combating microbial infections (Refat & Fadda, 2013; Mahmoud et al., 2017).

Application in Fluorescent Probes

The compound also finds applications in the development of fluorescent probes for detecting various ions. By integrating the chromen-3-yl moiety into fluorescent probes, researchers have developed sensitive and selective sensors for ions like H2PO-4, with significant changes in fluorescence spectra observed upon binding. This specificity and sensitivity make such probes valuable tools in biochemical and environmental analysis, allowing for the rapid and accurate detection of specific ions in complex matrices (Zhang Ya’nan et al., 2011).

Antitumor and Antiviral Potential

Furthermore, derivatives synthesized from this compound have been explored for their antitumor and antiviral properties. The research encompasses the synthesis of novel heterocyclic systems derived from the compound, tested against various cancer cell lines and viruses. Some derivatives exhibit promising cytotoxic activities against tumor cells and inhibit the replication of viruses, indicating potential therapeutic applications (Kaddah et al., 2021).

特性

IUPAC Name |

2-cyano-N-[(E)-1-[7-(diethylamino)-2-oxochromen-3-yl]ethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-4-22(5-2)14-7-6-13-10-15(18(24)25-16(13)11-14)12(3)20-21-17(23)8-9-19/h6-7,10-11H,4-5,8H2,1-3H3,(H,21,23)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLIKTLHUCAHEL-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)CC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/NC(=O)CC#N)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

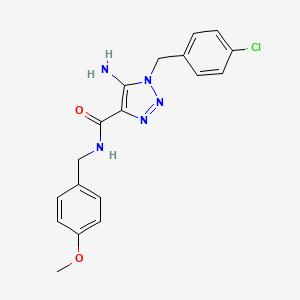

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2541219.png)

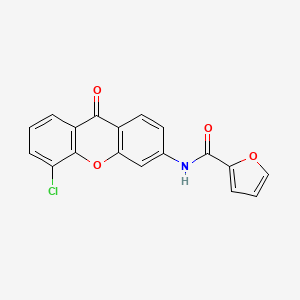

![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2541220.png)

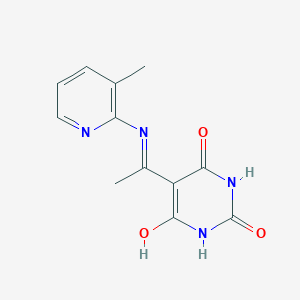

![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2541225.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2541230.png)

![(5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2541232.png)

amine hydrochloride](/img/structure/B2541238.png)